N-Ethyl-N-butylethylenediamine

Description

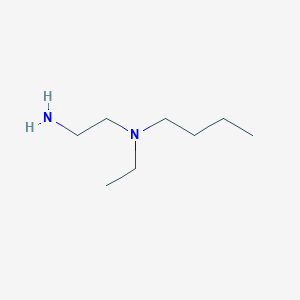

Structure

3D Structure

Properties

IUPAC Name |

N'-butyl-N'-ethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-5-7-10(4-2)8-6-9/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXMDIPUMLDZDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396153 | |

| Record name | N-Ethyl-N-butylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19435-65-5 | |

| Record name | N-Ethyl-N-butylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Ethyl-N-butylethylenediamine from Ethylenediamine and Butyl Halides

Abstract

N-substituted ethylenediamines are critical structural motifs in medicinal chemistry, polymer science, and as ligands in coordination chemistry. This technical guide provides a comprehensive overview of the synthesis of N-Ethyl-N-butylethylenediamine, an unsymmetrically disubstituted diamine, from ethylenediamine and butyl/ethyl halides. We delve into the foundational principles of amine alkylation, address the inherent challenges of selectivity, and present a robust, field-proven protocol. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to this synthesis, emphasizing control, optimization, and safety.

Introduction: The Challenge of Selective N-Alkylation

The direct alkylation of amines with alkyl halides is a fundamental carbon-nitrogen bond-forming reaction, typically proceeding via a nucleophilic aliphatic substitution (SN2) mechanism.[1][2] In this reaction, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.[1]

However, the synthesis of a specific, unsymmetrically substituted diamine like this compound from the primary diamine, ethylenediamine, is not straightforward. The primary challenge lies in controlling the degree of alkylation.[2][3] The product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a "runaway" reaction that produces a mixture of di-, tri-, and even quaternary ammonium salts.[3][4]

Achieving the desired this compound requires a strategic approach to control selectivity. This guide will focus on a stepwise methodology that prioritizes the formation of the mono-alkylated intermediate, followed by a second alkylation step. This ensures a higher yield and purity of the final target compound compared to a one-pot reaction with mixed halides.

Mechanistic Insights and Strategic Considerations

The core reaction is the SN2 displacement of a halide by the amine nucleophile. The overall process can be visualized as two key events: the initial C-N bond formation and a subsequent acid-base reaction.[1]

The SN2 Pathway and Over-alkylation Problem

The reaction between ethylenediamine and an alkyl halide (e.g., 1-bromobutane) initiates with the nucleophilic attack by one of the primary amine groups. This forms a secondary ammonium salt, which is then deprotonated, typically by another molecule of the excess starting amine, to yield the mono-alkylated product (N-butylethylenediamine) and an ammonium halide salt.

The critical issue is that the product, N-butylethylenediamine, now contains a secondary amine which is also nucleophilic and can compete with the remaining ethylenediamine for the alkyl halide. This leads to the formation of N,N'-dibutylethylenediamine and N,N-dibutylethylenediamine. Further reaction can lead to tri- and tetra-alkylated products.

Diagram: General Mechanism of Amine Alkylation and Side Reactions

Sources

An In-depth Technical Guide to N-Ethyl-N-butylethylenediamine: Chemical Properties and Reactivity

Introduction

N-substituted ethylenediamines are a critical class of compounds, serving as versatile building blocks in organic synthesis and as ligands in coordination chemistry. Their utility stems from the presence of multiple nitrogen atoms, which can be tailored with various alkyl or aryl substituents to modulate their steric and electronic properties. This guide focuses on N-Ethyl-N-butylethylenediamine, an unsymmetrically substituted diamine featuring a primary, a tertiary amine, and both ethyl and butyl groups. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for researchers in materials science and drug development. While specific literature on this compound is not extensive, its chemical behavior can be reliably inferred from the well-documented chemistry of analogous substituted diamines. This document provides a comprehensive overview of its chemical properties, reactivity, and safe handling, grounded in established chemical principles and data from closely related structures.

Molecular Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure and nomenclature. This compound is systematically named based on the ethylenediamine backbone, with ethyl and butyl groups substituted on one of the nitrogen atoms.

-

IUPAC Name: N'-butyl-N'-ethylethane-1,2-diamine[1]

-

Synonyms: this compound, N1-Butyl-N1-ethylethane-1,2-diamine[1]

-

CAS Number: 19435-65-5[1]

-

Molecular Formula: C₈H₂₀N₂[1]

-

SMILES: CCCCN(CC)CCN[1]

The structure consists of a two-carbon ethylenediamine linker. One nitrogen atom is primary (NH₂), while the other is tertiary, bonded to both an ethyl and a n-butyl group. This asymmetry is key to its utility as a building block and ligand.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. The following table summarizes the key computed and experimental properties of this compound and its close structural analog, N-butylethylenediamine, for comparison.

| Property | Value (this compound) | Value (N-Butylethylenediamine - Analog) | Source |

| Molecular Weight | 144.26 g/mol | 116.20 g/mol | [1][2] |

| Boiling Point (bp) | Not available | 171-172 °C | [3] |

| Density | Not available | 0.836 g/mL at 25 °C | [3] |

| Refractive Index | Not available | n20/D 1.443 | [3] |

| Flash Point | Not available | 59 °C (138.2 °F) - closed cup | [3] |

| Solubility | Partially soluble in water; miscible with organic solvents. | Soluble in water. |

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹, often as a doublet) and C-N stretching vibrations (around 1000-1200 cm⁻¹). The absence of N-H stretching in the secondary amine region confirms the tertiary nature of the substituted nitrogen.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be complex but predictable. It should feature signals for the two methylene groups of the ethylenediamine backbone, triplets and sextets for the n-butyl group, a quartet and triplet for the N-ethyl group, and a broad singlet for the -NH₂ protons which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will show eight distinct signals corresponding to each unique carbon atom in the molecule.[1]

-

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nucleophilic and basic character of its two amine functional groups.

Basicity and Nucleophilicity

-

Primary Amine (-NH₂): This group is a strong base and a potent nucleophile. It will readily react with acids to form ammonium salts and participate in nucleophilic substitution and addition reactions. Its reactivity is sterically unhindered, making it the primary site for reactions like acylation, alkylation, and imine formation with aldehydes and ketones.

-

Tertiary Amine (-N(Et)(Bu)): This group is also basic, though its nucleophilicity is significantly diminished due to steric hindrance from the ethyl and butyl groups. It can be protonated by strong acids and can undergo quaternization with reactive alkylating agents, but this requires more forcing conditions compared to the primary amine.

Common Reactions

-

Acid-Base Reactions: As a diamine, it readily reacts with acids to form salts. Depending on the stoichiometry, it can form mono- or di-protonated species. This is a foundational reaction, often used for purification or to prepare water-soluble derivatives.

-

Alkylation and Acylation: The primary amine is the preferential site for reaction with electrophiles like alkyl halides or acyl chlorides. This allows for the selective synthesis of more complex, unsymmetrically substituted diamines and amides.

-

Coordination Chemistry: The two nitrogen atoms act as a bidentate ligand, capable of chelating to metal ions to form stable metal complexes. The combination of a primary and a tertiary amine donor site makes it an interesting unsymmetrical ligand for catalysis and materials science.[4]

Stability and Hazards

-

Stability: The compound is stable under normal storage conditions (cool, dry, well-ventilated area).[5]

-

Conditions to Avoid: Avoid exposure to heat, open flames, sparks, and other sources of ignition.[5][6]

-

Incompatible Materials: It is incompatible with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[5]

-

Hazardous Decomposition Products: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides and nitrogen oxides (NOx).[6]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[5]

Synthesis Methodologies

The synthesis of unsymmetrical N-substituted ethylenediamines can be achieved through several established routes. A logical and common approach for this compound would be the sequential alkylation of ethylenediamine or a related precursor.

Reductive Amination Pathway

A highly efficient and controlled method is reductive amination. This pathway minimizes over-alkylation, a common issue with direct alkylation using halides.

Plausible Synthesis Route:

-

Step 1: Reaction of N-ethylethylenediamine with butyraldehyde. This forms an imine intermediate.

-

Step 2: In-situ reduction of the imine using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the final product.

The causality for choosing this method lies in its selectivity. The primary amine of the starting material reacts preferentially with the aldehyde, and the mild reducing agent does not affect the carbonyl group, allowing for a one-pot procedure with high yield.[7]

Caption: Plausible workflow for synthesis via reductive amination.

Applications in Research and Development

This compound, like other substituted diamines, is not typically an end-product but rather a valuable intermediate.

-

Pharmaceutical Synthesis: It serves as a scaffold for building more complex molecules. The primary amine offers a reactive handle for attaching the molecule to other fragments, while the tertiary amine can influence properties like solubility and basicity in the final active pharmaceutical ingredient (API).[8]

-

Coordination Chemistry and Catalysis: As a bidentate ligand, it can be used to synthesize metal complexes. These complexes can be investigated for catalytic activity in various organic transformations, such as polymerizations or asymmetric synthesis.[4][9]

-

Corrosion Inhibitors and Surfactants: The amine functional groups can interact with metal surfaces, making related compounds effective as corrosion inhibitors. The combination of a hydrophilic diamine head and hydrophobic alkyl chains is also a classic motif in surfactant design.

Safety, Handling, and First Aid

Handling this compound requires strict adherence to safety protocols due to its hazardous nature, which is comparable to other short-chain alkylamines. It is classified as a corrosive and flammable liquid.[2][5][6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling Protocol

-

Preparation: Ensure an eyewash station and safety shower are immediately accessible.[6]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as vapors may form explosive mixtures with air.[5][6]

-

Dispensing: Conduct all transfers in a chemical fume hood. Use spark-proof tools.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and incompatible materials like strong oxidizers.[5][10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician immediately.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[5]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Call a physician immediately.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a plausible, self-validating procedure for the synthesis of this compound. The progress is monitored at each stage to ensure the reaction proceeds as expected.

Objective: To synthesize this compound from N-ethylethylenediamine and butyraldehyde.

Materials:

-

N-ethylethylenediamine (1.0 eq)

-

Butyraldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add N-ethylethylenediamine (1.0 eq) and dissolve it in anhydrous DCM.

-

Imine Formation: Cool the solution to 0 °C in an ice bath. Slowly add butyraldehyde (1.1 eq). Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Causality: This step allows for the formation of the imine intermediate. Running the initial addition at 0 °C controls any potential exotherm.

-

Validation: Monitor the reaction by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting amine and the appearance of a new, less polar spot for the imine.

-

-

Reduction: Cool the reaction mixture back to 0 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.

-

Causality: NaBH(OAc)₃ is a mild reducing agent selective for imines in the presence of aldehydes. Portion-wise addition at 0 °C is critical to manage the reaction rate and prevent overheating.[11]

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

-

Validation: Monitor by TLC or LC-MS until the imine intermediate is fully consumed and a new spot corresponding to the product is observed.

-

-

Work-up: Slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3768775, this compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519668, N-Butylethylenediamine. Available at: [Link]

-

Ataman Kimya. N-ETHYL-N-BUTYLAMINE product page. Available at: [Link]

- Google Patents (2013). CN103012157A - Preparation method of N,N-di-n-butylethylenediamine.

-

Fisher Scientific. Chemical Identifiers for N-(n-Butyl)ethylenediamine. Available at: [Link]

-

Oakwood Chemical. N-tert-Butyl-N'-ethyl ethylenediamine product page. Available at: [Link]

-

CP Lab Safety. N-Butylethylenediamine product page. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77680, N,N'-Di-tert-butylethylenediamine. Available at: [Link]

- Yao, R-S., et al. (2012). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Chinese Chemical Society.

-

NIST (National Institute of Standards and Technology). Mass Spectrum for N,N'-di-t-Butylethylenediamine. Available at: [Link]

-

WIPO Patentscope. (2015). Synthesis method of N-BOC-ethylenediamine. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

NIST (National Institute of Standards and Technology). Reaction thermochemistry data for N,N'-di-t-Butylethylenediamine. Available at: [Link]

Sources

- 1. This compound | C8H20N2 | CID 3768775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Butylethylenediamine | C6H16N2 | CID 519668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Butylethylenediamine 97 19522-69-1 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. guidechem.com [guidechem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Ethyl-N-butylethylenediamine

Introduction

N-Ethyl-N-butylethylenediamine, systematically named N'-butyl-N'-ethylethane-1,2-diamine, is a diamine with the molecular formula C₈H₂₀N₂.[1] Its structure features a primary amine (-NH₂) and a tertiary amine (-N(Et)(Bu)) connected by an ethylene bridge. This unique combination of functional groups makes it a valuable building block in the synthesis of chelating agents, catalysts, and pharmacologically active compounds.[2][3] Accurate structural confirmation and purity assessment are paramount in these applications, necessitating a thorough characterization using modern spectroscopic techniques.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed for researchers and scientists in chemical synthesis and drug development, offering not just the data, but also the underlying principles and experimental causality for its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Mapping the Proton Environment

The asymmetry of the molecule results in eight unique proton environments. The electron-withdrawing character of the nitrogen atoms causes protons on adjacent carbons (α-protons) to be deshielded, shifting their resonance signals downfield.[4]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Assigned Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H -f (-NH ₂) | ~1.5 (broad) | Singlet (br s) | 2H | Labile protons on the primary amine; often broad and exchangeable with D₂O.[5] |

| H -e (-CH₂-NH₂) | ~2.78 | Triplet (t) | 2H | α to primary amine, coupled to H-d. |

| H -d (-CH₂-N(Et)(Bu)) | ~2.65 | Triplet (t) | 2H | α to tertiary amine, coupled to H-e. |

| H -c (N-CH₂-CH₃) | ~2.55 | Quartet (q) | 2H | α to tertiary amine, coupled to H-a. |

| H -b (N-CH₂-C₃H₇) | ~2.50 | Triplet (t) | 2H | α to tertiary amine, coupled to H-g. |

| H -g (-CH₂-CH₂-CH₃) | ~1.45 | Multiplet (m) | 2H | β to tertiary amine. |

| H -h (-CH₂-CH₃) | ~1.35 | Multiplet (m) | 2H | γ to tertiary amine. |

| H -a (-CH₂-CH ₃) | ~1.05 | Triplet (t) | 3H | Terminal methyl of the ethyl group. |

| H -i (-C₃H₆-CH ₃) | ~0.92 | Triplet (t) | 3H | Terminal methyl of the butyl group. |

Note: Chemical shifts are estimations based on general principles and data for similar aliphatic amines. Actual values may vary based on solvent and concentration.[6]

¹³C NMR Spectroscopy: The Carbon Backbone

The molecule's structure predicts eight distinct signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the eight chemically non-equivalent carbon atoms. Carbons directly bonded to nitrogen are deshielded and appear in the 40-60 ppm range.[5]

¹³C NMR Data

| Assigned Carbons | Chemical Shift (δ, ppm) (from SpectraBase) | Rationale |

|---|---|---|

| C -d (-C H₂-N(Et)(Bu)) | 54.1 | α to tertiary amine. |

| C -b (N-C H₂-C₃H₇) | 52.3 | α to tertiary amine (butyl chain). |

| C -c (N-C H₂-CH₃) | 47.1 | α to tertiary amine (ethyl chain). |

| C -e (-C H₂-NH₂) | 39.5 | α to primary amine. |

| C -g (-C H₂-CH₂-CH₃) | 29.3 | β to tertiary amine. |

| C -h (-C H₂-CH₃) | 20.7 | γ to tertiary amine. |

| C -a (-CH₂-C H₃) | 11.8 | Terminal methyl of the ethyl group. |

| C -i (-C₃H₆-C H₃) | 14.1 | Terminal methyl of the butyl group. |

(Source: SpectraBase, Wiley-VCH GmbH)[1]

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR Spectrometer (e.g., 400 MHz)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample

-

Pipettes

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the amine sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in ~0.7 mL of CDCl₃ in a small vial.

-

Transfer: Transfer the solution into a clean, dry NMR tube.

-

Instrument Setup: Insert the tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7]

-

¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 30-45° pulse angle, 2-4 second acquisition time, 16 scans).

-

¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse program. A higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.[7]

-

Data Processing: Apply Fourier transform to the acquired Free Induction Decays (FIDs), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to its primary amine, C-N bonds, and aliphatic C-H bonds.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3350 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 2850 - 2960 | C-H Aliphatic Stretch | Alkyl Chains (-CH₃, -CH₂) | Strong |

| 1580 - 1650 | N-H Scissoring (Bend) | Primary Amine (-NH₂) | Medium-Strong |

| 1450 - 1470 | C-H Bend | Alkyl Chains (-CH₂, -CH₃) | Medium |

| 1020 - 1250 | C-N Stretch | Aliphatic Amines | Medium-Weak |

Interpretation:

-

The presence of two distinct, sharp-to-medium peaks in the 3350-3500 cm⁻¹ region is a definitive indicator of the primary amine (-NH₂) functional group.[5] Secondary amines, by contrast, show only a single weak band in this region, while tertiary amines show none.[8]

-

A strong absorption band in the 1580-1650 cm⁻¹ range due to N-H bending further confirms the primary amine.[9]

-

Strong, sharp peaks just below 3000 cm⁻¹ are characteristic of C-H stretching in the ethyl and butyl groups.

-

The C-N stretching vibrations appear in the fingerprint region and provide corroborating evidence for the amine structure.[8]

Experimental Protocol: IR Data Acquisition (Neat Liquid)

Objective: To obtain an IR spectrum to identify the key functional groups.

Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

This compound sample.

-

Solvent for cleaning (e.g., isopropanol).

Procedure:

-

Background Scan: Ensure the ATR crystal is clean and dry. Acquire a background spectrum of the empty accessory. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

-

Sample Application: Place a single drop of the neat liquid amine sample directly onto the ATR crystal.

-

Acquire Spectrum: Acquire the sample spectrum. Typically, 16 to 32 co-added scans over a range of 4000-400 cm⁻¹ are sufficient to produce a high-quality spectrum.[7]

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a soft tissue and an appropriate solvent after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Analysis:

-

Molecular Ion (M⁺): The molecular formula is C₈H₂₀N₂. The molecular weight is 144.26 g/mol .[1] this compound contains an even number of nitrogen atoms, so according to the Nitrogen Rule, its molecular ion peak will have an even mass-to-charge ratio (m/z).[5][10] Therefore, the M⁺ peak is expected at m/z 144 .

-

Fragmentation Pattern: Aliphatic amines characteristically fragment via α-cleavage , where the bond between the α- and β-carbons is broken.[11] This cleavage results in a stable, resonance-stabilized iminium cation. The most favorable α-cleavage pathway involves the loss of the largest possible alkyl radical.[12]

Major Predicted Fragmentation Pathways:

-

Loss of Propyl Radical (m/z 101): α-cleavage of the butyl group with loss of a propyl radical (•C₃H₇) is a highly probable pathway, leading to a fragment at m/z 101. This is often a major peak.

-

Loss of Ethyl Radical (m/z 115): α-cleavage of the butyl group with loss of an ethyl radical (•C₂H₅) would yield a fragment at m/z 115.

-

Fragmentation of the Ethylenediamine Bridge (m/z 100): Cleavage between the two carbons of the ethylene bridge leads to the [CH₂(CH₂)N(Et)(Bu)]⁺ fragment at m/z 100.

-

Loss of Butyl Radical (m/z 87): While less favorable than losing a propyl radical, the loss of the entire butyl group (•C₄H₉) would result in a fragment at m/z 87.

The base peak in the spectrum will be the most stable and readily formed fragment, which is anticipated to be one of the ions resulting from α-cleavage.

Experimental Protocol: MS Data Acquisition (Electron Ionization)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.

-

Helium (for GC).

-

Dilute solution of the amine in a volatile solvent (e.g., methanol or dichloromethane).

Procedure:

-

Sample Introduction: Inject a small volume of the dilute sample solution into the GC inlet. The GC will separate the analyte from the solvent and any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV for Electron Ionization, EI), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations and Workflows

Diagrams can effectively illustrate the logical flow of analysis and complex chemical transformations like mass spectral fragmentation.

Caption: Workflow for the comprehensive spectroscopic characterization of a chemical compound.

Caption: Key α-cleavage fragmentation pathways for this compound in MS.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a comprehensive and self-validating spectroscopic profile for this compound. ¹H and ¹³C NMR confirm the precise connectivity of the carbon-hydrogen framework. IR spectroscopy validates the presence of the critical primary amine functional group. Finally, mass spectrometry confirms the molecular weight and provides predictable fragmentation patterns consistent with the assigned structure. This multi-technique approach ensures the unambiguous identification and characterization of the molecule, a critical step for its application in research and development.

References

-

IR Spectroscopy Tutorial: Amines . University of Calgary. [Link]

-

Decoding the IR Spectrum of Secondary Amines . Oreate AI Blog. [Link]

-

Spectroscopy of Amines . OpenStax, Organic Chemistry. [Link]

-

Heacock, R. A., & Marion, L. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS . Canadian Journal of Chemistry. [Link]

-

Infrared Spectroscopy . Illinois State University, Department of Chemistry. [Link]

-

n-Butylethylenediamine . NIST WebBook. [Link]

-

N-Butylethylenediamine . PubChem, National Center for Biotechnology Information. [Link]

-

N,N-Dibutylethylenediamine . PubChem, National Center for Biotechnology Information. [Link]

-

This compound . PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives . Journal of Applicable Chemistry. [Link]

-

IR Spectra of N,N'-Bis(benzylidene)ethylenediamine . ResearchGate. [Link]

-

Kégl, T., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis . ACS Sustainable Chemistry & Engineering. [Link]

-

Mass Spectrometry: Amine Fragmentation . JoVE. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS . eGyanKosh. [Link]

-

Amine Fragmentation . Chemistry LibreTexts. [Link]

-

Cernák, J., et al. (2020). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)₂Zn(NCS)₄]∙Solv. Compounds . MDPI. [Link]

-

N,N'-di-t-Butylethylenediamine . NIST WebBook. [Link]

-

Mass Spectrometry: Fragmentation . University of Manitoba. [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines . YouTube. [Link]

-

Synthesis, Spectroscopic Studies and Crystal Structures of N, N'-bis (4-methoxybenzylidene) Ethylenediamine and an Its New Cadmium (II) Complex . Semantic Scholar. [Link]

-

N,N'-di-t-Butylethylenediamine . PubChem, National Center for Biotechnology Information. [Link]

-

Chemical shifts . University of Oxford. [Link]

-

NMR Chemical Shift Values Table . Chemistry Steps. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy . Chemistry LibreTexts. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data. [Link]

-

N,N'-di-t-Butylethylenediamine . NIST WebBook. [Link]

-

N-Ethyldibutylamine - 13C NMR . SpectraBase. [Link]

Sources

- 1. This compound | C8H20N2 | CID 3768775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 10. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

Definitive Identification of N-Ethyl-N-butylethylenediamine: A Technical Guide to IUPAC Nomenclature and CAS Registration

An In-depth Technical Guide on the Core Identification of N-Ethyl-N-butylethylenediamine

Abstract: This technical guide provides a definitive resource for researchers, scientists, and drug development professionals on the precise chemical identification of the compound commonly known as this compound. Trivial and common names, while convenient, can introduce ambiguity in scientific communication, procurement, and regulatory documentation. This guide establishes the correct systematic International Union of Pure and Applied Chemistry (IUPAC) name and the unique Chemical Abstracts Service (CAS) Registry Number for this substance. We will deconstruct the IUPAC naming protocol to demonstrate the derivation of the systematic name, present a summary of key chemical identifiers, and provide a logical workflow for identity confirmation. The authoritative identification for this compound is the IUPAC name N'-butyl-N'-ethylethane-1,2-diamine and the CAS Number 19435-65-5 .[1][2]

Section 1: The Imperative of Unambiguous Chemical Identification

In the fields of chemical synthesis, pharmaceutical development, and materials science, the precise identification of a molecule is paramount. The use of common or historical names can create significant challenges, leading to potential errors in experimental replication, misinterpretation of data, and complications in regulatory compliance. To overcome these hurdles, the scientific community relies on two globally recognized standards:

-

The IUPAC Nomenclature System: A systematic method of naming chemical compounds that translates a compound's molecular structure into a unique, rule-based name.

-

The CAS Registry: A global database that assigns a unique numerical identifier, known as the CAS Registry Number®, to every identified chemical substance, preventing confusion arising from different naming conventions.

This guide will apply these standards to definitively identify the molecule referred to as this compound.

Section 2: Systematic Identification and Nomenclature

The accurate characterization of a chemical substance begins with its structural formula and the application of systematic naming rules.

Derivation of the Systematic (IUPAC) Name

The common name "this compound" correctly implies the constituent parts of the molecule but lacks the precise locants required by formal nomenclature. The systematic name is derived through a logical, step-by-step process that is self-validating.

Protocol for IUPAC Name Derivation:

-

Identify the Parent Hydride: The core structure is a two-carbon chain, which corresponds to the parent alkane, ethane .

-

Identify Principal Functional Groups: The molecule contains two amine (-NH) functional groups. The suffix for a diamine is appended to the parent name, creating ethanediamine .

-

Number the Parent Chain and Assign Locants: The carbon chain is numbered to give the amine groups the lowest possible locants, which are positions 1 and 2. This establishes the parent structure as ethane-1,2-diamine . To distinguish between the two nitrogen atoms, they are given the locants N (attached to carbon-1) and N' (attached to carbon-2).

-

Identify and Name Substituents: One nitrogen atom is unsubstituted (a primary amine, -NH₂). The other nitrogen atom (a tertiary amine) is bonded to two alkyl groups:

-

An ethyl group (-CH₂CH₃)

-

A butyl group (-CH₂CH₂CH₂CH₃)

-

-

Assign Locants to Substituents: Both the ethyl and butyl groups are attached to the same nitrogen atom. Assuming this is the N' nitrogen, the substituents are designated as N'-ethyl and N'-butyl.

-

Assemble the Final Name: The substituents are prefixed to the parent name in alphabetical order (butyl before ethyl).

Following this protocol, the definitive IUPAC name is generated: N'-butyl-N'-ethylethane-1,2-diamine .[1][3]

The CAS Registry Number: A Unique Digital Identifier

The Chemical Abstracts Service assigns a unique identifier to each substance to provide an unambiguous link to its information in databases. This number is independent of any naming convention.

The verified CAS Number for N'-butyl-N'-ethylethane-1,2-diamine is 19435-65-5 .[1][2] This identifier is crucial for accurate database searching, chemical procurement, and safety data sheet (SDS) management.

Section 3: Data Summary and Structural Visualization

Identification Summary Table

The following table summarizes the key identifiers for N'-butyl-N'-ethylethane-1,2-diamine, sourced from authoritative databases.[1]

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | N'-butyl-N'-ethylethane-1,2-diamine |

| CAS Registry Number | 19435-65-5 |

| Molecular Formula | C₈H₂₀N₂ |

| Molecular Weight | 144.26 g/mol |

| SMILES | CCCCN(CC)CCN |

| InChI | InChI=1S/C8H20N2/c1-3-5-7-10(4-2)8-6-9/h3-9H2,1-2H3 |

| InChIKey | ZLXMDIPUMLDZDQ-UHFFFAOYSA-N |

Molecular Structure Diagram

The chemical structure dictates the compound's properties and reactivity. The diagram below illustrates the connectivity of N'-butyl-N'-ethylethane-1,2-diamine, highlighting the primary amine and the tertiary amine bearing the ethyl and butyl groups.

Caption: 2D structure of N'-butyl-N'-ethylethane-1,2-diamine.

Experimental Workflow for Identity Confirmation

For any research or development application, it is essential to verify the identity of a supplied chemical. The following workflow illustrates a standard, self-validating protocol for confirming the identity of a sample purported to be this compound.

Caption: Logical workflow for the experimental confirmation of chemical identity.

Conclusion

The compound commonly referred to as this compound is systematically and unambiguously identified by the IUPAC name N'-butyl-N'-ethylethane-1,2-diamine and the CAS Registry Number 19435-65-5 . Adherence to these standardized identifiers is a cornerstone of scientific integrity, ensuring clarity, reproducibility, and safety in research and development. This guide provides the foundational information and logical workflows necessary for professionals to confidently identify and utilize this chemical substance.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3768775, this compound. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519668, N-Butylethylenediamine. PubChem. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53889272, N'-butyl-N-ethylethane-1,2-diamine. PubChem. [Link]

Sources

Solubility of N-Ethyl-N-butylethylenediamine in organic solvents

An In-Depth Technical Guide Topic: Solubility Profile of N-Ethyl-N-butylethylenediamine in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (CAS: 19435-65-5) is a substituted diamine with applications in chemical synthesis and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. Publicly available quantitative solubility data for this specific compound is scarce. This guide, therefore, serves as a comprehensive technical resource that bridges this gap. It provides a foundational understanding of the molecule's physicochemical properties and the theoretical principles governing its solubility. Based on these principles, a predicted solubility profile across a range of common organic solvents is presented. The core of this document is a detailed, field-proven experimental protocol for the quantitative determination of its solubility, designed to ensure accuracy and reproducibility. This guide is structured to empower researchers and drug development professionals with the predictive framework and practical methodologies required to confidently work with this compound.

Introduction to this compound

This compound, with the molecular formula C₈H₂₀N₂, is a diamine featuring both a primary and a tertiary amine functional group.[1] This dual functionality, combined with the presence of both ethyl and butyl alkyl chains, imparts a unique set of physicochemical properties that directly influence its behavior in different solvent systems. Understanding its structure is the first step in predicting its solubility.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₂₀N₂ | PubChem[1] |

| Molecular Weight | 144.26 g/mol | PubChem[1] |

| IUPAC Name | N'-butyl-N'-ethylethane-1,2-diamine | PubChem[1] |

| CAS Number | 19435-65-5 | PubChem[1] |

| Appearance | Liquid (Typical) | Thermo Fisher[2] |

| Density | ~0.836 g/cm³ | Fisher Scientific[3] |

| Boiling Point | 171-172 °C | Sigma-Aldrich |

The presence of two nitrogen atoms with lone pairs of electrons makes the molecule a hydrogen bond acceptor. The primary amine group (-NH₂) can also act as a hydrogen bond donor. These characteristics suggest a strong potential for interaction with polar and protic solvents.

Theoretical Principles & Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a function of intermolecular forces, polarity, and hydrogen bonding capabilities.[4] The overall enthalpy of solution (ΔHsoln) and the change in entropy (ΔSsoln) determine the spontaneity of the dissolution process.[5]

Factors Influencing the Solubility of this compound:

-

Polarity and Hydrogen Bonding: The amine functional groups introduce significant polarity and the capacity for hydrogen bonding. This suggests high solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Alkyl Chains: The ethyl and butyl groups form a nonpolar hydrocarbon portion of the molecule. This nonpolar character promotes solubility in solvents with lower polarity, such as ethers and chlorinated hydrocarbons.[6]

-

Molecular Size: While not excessively large, the molecule's size can influence its ability to fit into the solvent's structure. Generally, solubility decreases as molecular size increases for a given functional group.[4]

Logical Framework for Solubility Prediction

The interplay of these molecular features determines the compound's solubility profile.

Caption: Logical framework for predicting solubility based on solute and solvent properties.

Predicted Qualitative Solubility Profile

Based on the theoretical principles, the following qualitative solubility profile is predicted. This table should be used as a starting point for experimental verification.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's amine groups. |

| Polar Aprotic | Acetone, DMSO, Acetonitrile | High to Moderate | Dipole-dipole interactions are strong. Lack of solvent H-bond donation may slightly reduce solubility compared to protic solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The solute's butyl and ethyl groups can interact favorably via van der Waals forces with the aromatic ring. |

| Ethers | Diethyl Ether, THF | Moderate to Low | Moderate polarity and H-bond accepting capability of the ether oxygen can solvate the amine, but overall interaction is weaker. |

| Chlorinated | Dichloromethane (DCM) | Moderate | The molecule's polarity is sufficient to interact with the dipole of DCM. |

| Aliphatic | Hexane, Heptane | Low | The high polarity of the diamine functionality is incompatible with the nonpolar nature of aliphatic hydrocarbons. |

Protocol for Experimental Solubility Determination

The most reliable method for determining solubility is through experimental measurement. The isothermal equilibrium method is a robust and widely accepted technique.

Experimental Workflow Diagram

Caption: Workflow for the isothermal equilibrium solubility determination method.

Step-by-Step Methodology

A. Materials and Reagents

-

This compound (purity >97%)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or sealed glass tubes (e.g., 4 mL)

-

Magnetic stir bars or orbital shaker with temperature control

-

Calibrated thermometer or temperature probe

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

B. Experimental Procedure

-

Preparation: To a series of labeled glass vials, add a precisely known volume of the chosen solvent (e.g., 2.0 mL).

-

Addition of Solute: Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Securely cap the vials. Place them in a temperature-controlled shaker or on a stir plate set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 36, 48h) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2-4 hours to allow the excess solid to settle. If the solid remains suspended, centrifugation at the experimental temperature can be used.

-

Sampling: Carefully withdraw an aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particulates.

-

Quantification:

-

Record the exact mass of the filtered solution transferred to the volumetric flask.

-

Dilute the sample to the flask's mark with a suitable solvent (often the same solvent used for the experiment or one compatible with the analytical method).

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the standards and the sample using a validated GC or HPLC method. The choice of method depends on the volatility and chromophoric properties of the analyte and solvent. GC-FID is often suitable for volatile amines.

-

-

Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, expressed in units such as mg/mL, g/L, or mol/L.

Safety, Handling, and Disposal

This compound is a hazardous chemical that requires careful handling.

-

Hazards: The compound is classified as flammable and causes severe skin burns and eye damage.[7] Inhalation of vapors or mists should be avoided.[3]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[2][8]

-

Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[3] Store in a cool, dry, well-ventilated area in a tightly sealed container.[9]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.[3]

Conclusion

While direct, published solubility data for this compound is limited, a robust solubility profile can be developed through a combination of theoretical prediction and systematic experimental verification. The dual nature of its structure—containing both polar amine groups and nonpolar alkyl chains—suggests broad solubility across a range of polar and moderately nonpolar organic solvents. For drug development professionals and researchers, the detailed isothermal equilibrium protocol provided herein offers a reliable pathway to generate the precise, quantitative data needed for process optimization, formulation, and regulatory compliance. Adherence to strict safety protocols is essential when handling this corrosive and flammable compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3768775, this compound. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519668, N-Butylethylenediamine. Available at: [Link]

-

Góral, M., Shaw, D. G., & Mączyński, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. Journal of Physical and Chemical Reference Data. Available at: [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. Available at: [Link]

-

Góral, M., Shaw, D. G., & Mączyński, A. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C4–C6 Aliphatic Amines. Journal of Physical and Chemical Reference Data. Available at: [Link]

-

Tereba, N., et al. (2019). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. MDPI. Available at: [Link]

-

LibreTexts Chemistry (2024). Structure and Properties of Amines. Available at: [Link]

-

Wang, J., et al. (2023). Ethylenediamine Salt Enhances the Solubility and Dissolution of Flurbiprofen. National Institutes of Health. Available at: [Link]

-

Tereba, N., et al. (2019). Influence of the Substituted Ethylenediamine Ligand on the Structure and Properties of [Cu(diamine)2Zn(NCS)4]∙Solv. Compounds. ResearchGate. Available at: [Link]

-

LibreTexts Chemistry (2025). Chapter 13.1: Factors Affecting Solubility. Available at: [Link]

Sources

- 1. This compound | C8H20N2 | CID 3768775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. N-Butylethylenediamine | C6H16N2 | CID 519668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chemicalbook.com [chemicalbook.com]

A Prospective Analysis: Potential Applications of N-Ethyl-N-butylethylenediamine in Organic Chemistry

Abstract: N-Ethyl-N-butylethylenediamine is an unsymmetrical diamine whose potential in mainstream organic synthesis remains largely untapped in published literature. Its unique structure, featuring a primary amine and a tertiary amine with distinct N-alkyl substituents (ethyl and butyl), presents a compelling scaffold for novel applications. This technical guide moves beyond a simple recitation of known facts. Instead, it offers a prospective analysis, grounded in the established chemistry of analogous N-substituted ethylenediamines, to forecast the potential utility of this molecule. We will explore its promise as a bespoke ligand in coordination chemistry, a versatile building block for bioactive molecules, and a unique modulator of physicochemical properties in drug discovery. By synthesizing data from related structures, this whitepaper provides researchers and drug development professionals with a foundational framework and actionable protocols to pioneer the exploration of this compound.

Core Molecular Profile and Synthetic Strategy

Physicochemical Characteristics

This compound, with the IUPAC name N'-butyl-N'-ethylethane-1,2-diamine, is a diamine possessing distinct electronic and steric properties stemming from its asymmetric substitution.[1] The presence of both a primary nucleophilic site (-NH₂) and a sterically hindered tertiary amine center (N(Et)(Bu)) within the same molecule is the cornerstone of its potential utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₂₀N₂ | [1] |

| Molecular Weight | 144.26 g/mol | [1] |

| IUPAC Name | N'-butyl-N'-ethylethane-1,2-diamine | [1] |

| CAS Number | 19435-65-5 | [1] |

| Canonical SMILES | CCCCN(CC)CCN |[1] |

Proposed Synthetic Pathways

While dedicated synthesis literature for this compound is sparse, its structure lends itself to established methodologies for N-alkylation. The most logical and controllable approach involves a stepwise synthesis to avoid statistical mixtures of poly-alkylated products. A plausible route is the reductive amination of N-ethylethylenediamine with butyraldehyde.

Causality in Method Selection: Reductive amination is chosen over direct alkylation with a butyl halide to mitigate the significant risk of quaternization of the tertiary amine or over-alkylation of the primary amine. The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical; it is selective for the iminium intermediate and tolerant of the amine functional groups, ensuring a clean, high-yield transformation.[2]

-

Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-ethylethylenediamine (1.0 eq.) in dichloromethane (DCM, 10 volumes). Equip the flask with a magnetic stirrer.

-

Imine Formation: Add butyraldehyde (1.05 eq.) dropwise to the solution at room temperature. Stir for 2 hours. Monitor the formation of the imine intermediate via Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 30 minutes. Rationale: Portion-wise addition is crucial to control the exotherm and prevent side reactions.

-

Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours, or until TLC analysis indicates complete consumption of the imine.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 45 minutes until gas evolution ceases.

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil should be purified by vacuum distillation or flash column chromatography (using a silica gel column with a mobile phase of Dichloromethane/Methanol/Triethylamine, 90:8:2) to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Application I: Asymmetric Ligand in Catalysis

The true potential of this compound lies in its application as a ligand in coordination chemistry. Ethylenediamines are classic bidentate ligands that form highly stable five-membered chelate rings with transition metals.[3] The asymmetric nature of this particular diamine offers a unique steric and electronic environment that can be exploited in catalysis.

Predicted Coordination Behavior

When coordinated to a metal center (M), the two nitrogen atoms will bind to form a stable chelate. The N-ethyl and N-butyl groups will create a sterically biased environment. This inherent asymmetry is valuable for enantioselective transformations, where the ligand's chiral pocket can influence the stereochemical outcome of a reaction. The tertiary amine provides a sterically demanding anchor, while the primary amine offers a site for potential secondary interactions or further functionalization.

Caption: Bidentate coordination of the ligand to a metal center (M).

Prospective Catalytic Systems

Based on the behavior of analogous ligands, this compound could be a highly effective ligand in several catalytic domains:

-

Polymerization: Bis(phenoxy-imine) Ti(IV) complexes are potent catalysts for ethylene polymerization.[4] A catalyst system incorporating our target ligand could modulate polymer properties like molecular weight and branching due to the specific steric hindrance imparted by the ethyl and butyl groups.

-

Cross-Coupling Reactions: Palladium and Nickel-catalyzed cross-coupling reactions often rely on diamine ligands to stabilize the active catalytic species and promote reductive elimination. The moderate steric bulk and strong sigma-donating ability of this ligand could prove beneficial for reactions like Buchwald-Hartwig amination or Suzuki coupling.

-

Asymmetric Hydrogenation: Rhodium and Ruthenium complexes with chiral diamine ligands are workhorses in asymmetric hydrogenation. While this compound is not inherently chiral, its coordination to a prochiral metal center creates a chiral-at-metal complex, which could induce moderate to high enantioselectivity in substrate reduction.

-

Ligand Solution: Dissolve this compound (2.2 eq.) in 20 mL of absolute ethanol in a 100 mL Schlenk flask.

-

Metal Salt Solution: In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 eq.) in 20 mL of absolute ethanol.

-

Complexation: Slowly add the copper(II) solution dropwise to the stirred ligand solution at room temperature. Rationale: A slight excess of the ligand ensures complete coordination to the metal center and prevents the formation of polymeric or bridged species.

-

Precipitation: Upon mixing, a colored precipitate (typically blue or green) should form immediately. Continue stirring for 2 hours at room temperature to ensure the reaction goes to completion.

-

Isolation: Collect the solid complex by vacuum filtration through a Büchner funnel.

-

Washing and Drying: Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials, followed by a wash with diethyl ether (2 x 10 mL) to aid in drying. Dry the complex under high vacuum for several hours.

-

Characterization: Characterize the resulting complex using techniques such as FT-IR (to observe shifts in N-H stretches upon coordination), UV-Vis spectroscopy, and elemental analysis.

Potential Application II: Scaffold in Drug Discovery

The ethylenediamine motif is a privileged scaffold in medicinal chemistry, frequently used as a linker or core component in a vast array of therapeutic agents.[5][6] The unique substitution pattern of this compound offers a novel entry point for creating diverse chemical libraries for drug screening.

Synthetic Utility in Bioactive Molecule Synthesis

The differential reactivity of the primary and tertiary amines is the key to its utility. The primary amine can be selectively functionalized, leaving the tertiary amine intact. This allows for a modular approach to synthesis.

-

Selective Functionalization: The primary amine can be acylated, sulfonated, or used in reductive amination reactions. A common and highly effective strategy is to first protect the primary amine, for instance with a tert-butyloxycarbonyl (Boc) group.[7] This allows for subsequent chemistry to be directed elsewhere before a final deprotection step.

-

Modulation of Physicochemical Properties: The N-butyl group provides significant lipophilicity, which can be crucial for tuning a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as membrane permeability and protein binding. The ethyl group provides a less bulky alternative for fine-tuning steric interactions.

Caption: Workflow for using the diamine as a drug discovery scaffold.

-

Reaction Setup: Dissolve this compound (1.0 eq.) in tetrahydrofuran (THF, 10 volumes) in a round-bottom flask. Add triethylamine (TEA, 1.2 eq.). Cool the solution to 0 °C. Rationale: TEA acts as a base to neutralize the acid byproduct and drives the reaction forward.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The primary amine is significantly more nucleophilic and less sterically hindered than the tertiary amine, ensuring high selectivity.

-

Workup: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash with a 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash chromatography on silica gel to yield the mono-Boc-protected product.

Safety and Handling

While no specific safety data sheet (SDS) exists for this compound, data from close analogs like N,N-di-n-butylethylenediamine and N-(n-Butyl)ethylenediamine dictate that it should be handled as a hazardous substance.[8][9][10]

Table 2: Anticipated Hazard Profile

| Hazard Class | GHS Statement | Precautionary Measures |

|---|---|---|

| Skin Corrosion | H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/clothing/eye protection. |

| Flammability | H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames. |

| Acute Toxicity | (Anticipated) Harmful if swallowed or inhaled | P260: Do not breathe mist/vapors/spray. |

-

Handling: Always use this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Storage: Store in a cool, dry, well-ventilated area away from sources of ignition. Keep the container tightly sealed under an inert atmosphere (e.g., nitrogen or argon), as amines are susceptible to oxidation and reaction with atmospheric CO₂.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Future Outlook

This compound stands as a molecule of significant, albeit unrealized, potential. This guide has laid out a scientifically grounded roadmap for its exploration, based on the proven utility of its structural relatives. The next steps for the research community are clear:

-

Systematic Synthesis and Characterization: Develop and optimize a robust, scalable synthesis for high-purity material.

-

Exploratory Coordination Chemistry: Investigate its coordination behavior with a range of catalytically relevant metals (e.g., Pd, Ni, Rh, Ru, Ti) and fully characterize the resulting complexes.

-

Catalytic Screening: Test the novel metal complexes in benchmark catalytic reactions to assess their activity, selectivity, and substrate scope.

-

Library Synthesis: Employ the selective functionalization protocols outlined herein to generate a library of derivatives for screening in biological assays.

By pursuing these research avenues, scientists and drug development professionals can unlock the full potential of this versatile chemical scaffold.

References

Sources

- 1. This compound | C8H20N2 | CID 3768775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. N-Boc-乙二胺 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to N-Ethyl-N-butylethylenediamine as a Precursor for Heterocyclic Compounds

Introduction

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs featuring these core structures.[1][2] The strategic selection of precursors is paramount for the efficient and diverse synthesis of these vital molecules. N-Ethyl-N-butylethylenediamine, an asymmetrically substituted diamine, presents itself as a versatile and valuable building block for a range of heterocyclic systems. Its distinct nucleophilic centers, offered by the primary and tertiary amino groups, allow for regioselective reactions, paving the way for the synthesis of complex and functionally diverse heterocycles. This guide provides a comprehensive technical overview of the application of this compound in the synthesis of key heterocyclic frameworks, namely piperazines, pyrazines, and benzodiazepines. We will delve into detailed experimental protocols, the rationale behind methodological choices, and the analytical validation of these synthetic routes, aiming to equip researchers and drug development professionals with the knowledge to effectively utilize this precursor in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization of this compound

A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H20N2 | [3] |

| Molecular Weight | 144.26 g/mol | [3] |

| CAS Number | 19435-65-5 | [3] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | Not explicitly available for the N,N-diethyl-N'-butyl derivative, but for the related N-butylethylenediamine, it is 171-172 °C. | [4] |

| Density | Not explicitly available for the N,N-diethyl-N'-butyl derivative, but for the related N-butylethylenediamine, it is 0.836 g/mL at 25 °C. | [4] |

| Solubility | Partially soluble in water; miscible with organic solvents. | - |

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a critical tool for confirming the structure of this compound. The expected signals would include triplets and sextets for the butyl group's methylene protons, a quartet and a triplet for the ethyl group's protons, and distinct signals for the methylene protons of the ethylenediamine backbone. The protons on the carbons adjacent to the nitrogen atoms will show characteristic chemical shifts.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, providing further structural confirmation.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and C-N stretching vibrations.

-

MS (Mass Spectrometry): Mass spectrometry will show the molecular ion peak (M+) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns that can be used to confirm the structure.

Synthesis of this compound

While commercially available, a brief overview of a potential synthetic route provides valuable context. A common method for synthesizing asymmetrically substituted ethylenediamines is through sequential N-alkylation of ethylenediamine.

Workflow for the Synthesis of this compound

Caption: Sequential N-alkylation for the synthesis of this compound.

Applications in Heterocyclic Synthesis

The presence of both a primary and a tertiary amine in this compound allows for its application as a versatile precursor in the synthesis of various nitrogen-containing heterocycles.

Synthesis of 1-Butyl-4-ethylpiperazine

Piperazines are a ubiquitous class of N-heterocycles found in numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial and antipsychotic effects.[2][5] The synthesis of 1-butyl-4-ethylpiperazine can be envisioned through an intramolecular cyclization of a dihalo intermediate derived from this compound.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

-

Addition of Dihaloethane: To the stirred solution, add 1,2-dibromoethane (1.1 equivalents) dropwise at room temperature.

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (2.5 equivalents) to the reaction mixture. The base is crucial for scavenging the HBr generated during the reaction and promoting the final ring-closing step.

-

Reaction Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-butyl-4-ethylpiperazine.

Causality Behind Experimental Choices:

-

Solvent: Acetonitrile or DMF are polar aprotic solvents that are suitable for SN2 reactions and can dissolve the reactants and intermediates.

-

Base: Potassium carbonate is a cost-effective and moderately strong base that is sufficient to deprotonate the ammonium intermediates without causing significant side reactions.

-

Stoichiometry: A slight excess of 1,2-dibromoethane is used to ensure complete consumption of the starting diamine.

Self-Validating System:

-

TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, less polar product spot on the TLC plate indicates the progress of the reaction.

-

Spectroscopic Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The NMR spectra of substituted piperazines show characteristic signals for the ring protons.[6]

Workflow for the Synthesis of 1-Butyl-4-ethylpiperazine

Caption: Synthetic workflow for 1-butyl-4-ethylpiperazine.

Synthesis of Substituted Pyrazines

Pyrazines are another important class of heterocycles found in many natural products and pharmaceuticals, known for their diverse biological activities.[7][8] A common method for pyrazine synthesis is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

Addition of Dicarbonyl: To this solution, add a 1,2-dicarbonyl compound, such as benzil (1 equivalent), at room temperature.

-

Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the initial imine formation.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-8 hours. The reaction progress can be monitored by TLC.

-

Workup: Upon completion, the solvent can be removed under reduced pressure. The residue can be taken up in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and then brine.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired substituted pyrazine.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction.

-

Catalyst: A catalytic amount of acid protonates one of the carbonyl groups, making it more electrophilic and promoting the initial nucleophilic attack by the amine.

-

Reactants: The choice of the 1,2-dicarbonyl compound determines the substituents on the pyrazine ring.

Self-Validating System:

-

Color Change: The reaction often involves a color change, which can be an initial indicator of the reaction's progress.

-

Spectroscopic Confirmation: The structure of the resulting pyrazine can be confirmed by ¹H NMR, which will show characteristic aromatic protons, and ¹³C NMR. Mass spectrometry will confirm the molecular weight.

Workflow for the Synthesis of a Substituted Pyrazine

Caption: Synthetic workflow for a substituted pyrazine.

Synthesis of 1,5-Benzodiazepine Derivatives

Benzodiazepines are a well-known class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[3][10] The classical synthesis involves the condensation of an o-phenylenediamine with a ketone.[4] While this compound is not an o-phenylenediamine, a plausible, albeit less conventional, route to a related seven-membered ring system can be proposed through a multi-step sequence.

Proposed Synthetic Route:

A potential strategy involves the reaction of this compound with a suitably functionalized aromatic compound that can undergo a subsequent intramolecular cyclization to form the seven-membered ring.

Experimental Protocol (Hypothetical):

-

Initial Condensation: React this compound (1 equivalent) with 2-fluorobenzoyl chloride (1 equivalent) in the presence of a base like triethylamine to form an amide intermediate.

-

Intramolecular Cyclization: Subject the resulting amide to conditions that promote intramolecular nucleophilic aromatic substitution (SNAr). This could involve heating in a high-boiling polar aprotic solvent like DMSO with a strong base such as sodium hydride.

-

Workup and Purification: After the reaction, a careful workup involving quenching with water and extraction with an organic solvent would be necessary. Purification would likely require column chromatography.

Causality Behind Experimental Choices:

-

Reactants: 2-Fluorobenzoyl chloride is chosen as the aromatic partner because the fluorine atom can act as a leaving group in a subsequent SNAr reaction.

-